

Spectroscopic and Structural Characterization of 2-Benzyl-5-chloropyridine and Related Analogues

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Compound of Interest		
Compound Name:	2-Benzyl-5-chloropyridine	
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Introduction

This technical guide provides an in-depth overview of the spectroscopic data for **2-Benzyl-5-chloropyridine** and its closely related structural analogues. Due to the limited availability of public data for **2-Benzyl-5-chloropyridine**, this document presents a comprehensive analysis of spectroscopic information for key analogues, including 2-benzylpyridine and various substituted chloropyridines. This comparative approach allows for an informed prediction of the spectral characteristics of the target compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data for 2-Benzyl-5-chloropyridine

Based on the analysis of its structural analogues, the following spectroscopic characteristics are anticipated for **2-Benzyl-5-chloropyridine**.

Table 1: Predicted ¹H NMR Data for **2-Benzyl-5-chloropyridine**



Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	~7.5-7.7	dd	J(H3,H4) = ~8.0, J(H3,H6) = ~0.5
H-4	~7.2-7.4	d	J(H4,H3) = ~8.0
H-6	~8.4-8.6	d	J(H6,H3) = ~0.5
Benzyl-CH ₂	~4.1-4.3	S	-
Phenyl-H (ortho)	~7.2-7.3	m	-
Phenyl-H (meta)	~7.2-7.3	m	-
Phenyl-H (para)	~7.1-7.2	m	-

Table 2: Predicted ¹³C NMR Data for **2-Benzyl-5-chloropyridine**

Carbon	Predicted Chemical Shift (ppm)
C-2	~160-162
C-3	~122-124
C-4	~138-140
C-5	~130-132
C-6	~148-150
Benzyl-CH ₂	~42-44
Phenyl-C (ipso)	~138-140
Phenyl-C (ortho)	~128-130
Phenyl-C (meta)	~128-130
Phenyl-C (para)	~126-128

Table 3: Predicted Key IR Absorptions for **2-Benzyl-5-chloropyridine**



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (Aromatic)	3000-3100	Medium
C-H (Aliphatic)	2850-3000	Medium
C=N (Pyridine ring)	1580-1610	Strong
C=C (Aromatic)	1450-1600	Medium-Strong
C-CI	1000-1100	Strong

Table 4: Predicted Mass Spectrometry Data for 2-Benzyl-5-chloropyridine

Fragment	Predicted m/z	Significance
[M] ⁺	203/205	Molecular ion (35Cl/37Cl isotopes)
[M-H] ⁺	202/204	Loss of a proton
[M-Cl]+	168	Loss of chlorine
[C ₁₂ H ₁₀ N] ⁺	168	Tropylium ion rearrangement
[C ₇ H ₇] ⁺	91	Tropylium ion (benzyl fragment)
[C₅H₃CIN]+	112/114	Chloropyridine fragment

Spectroscopic Data of Analogues

The following sections present available spectroscopic data for key structural analogues of **2-Benzyl-5-chloropyridine**.

2-Benzylpyridine

This analogue provides reference data for the benzyl and unsubstituted pyridine moieties.

Table 5: ¹H NMR Data for 2-Benzylpyridine[1]



Assignment	Shift (ppm)
Α	8.54
В	7.535
С	7.35 to 7.18
D	7.09
E	4.153

Table 6: 13C NMR Data for 2-Benzylpyridine[2]

Shift (ppm)
61.7
49.2
39.3
36.5
28.9
28.4
26.1
22.9
21.1
4.4

Table 7: Mass Spectrometry Data for 2-Benzylpyridine[2]



m/z	Relative Intensity
169	23.9
168	100.0
167	21.8
155	10.9
105	9.9
91	5.9
77	13.5
51	11.4

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. The spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

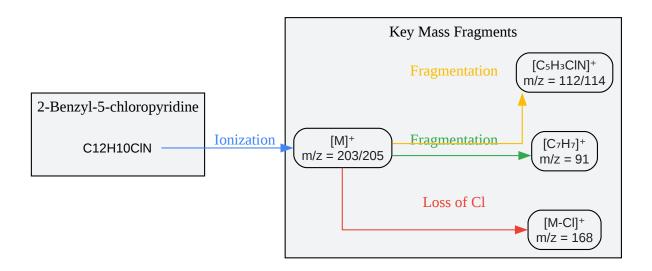
Mass spectra are generally acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into



the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Chemical Structure and Fragmentation

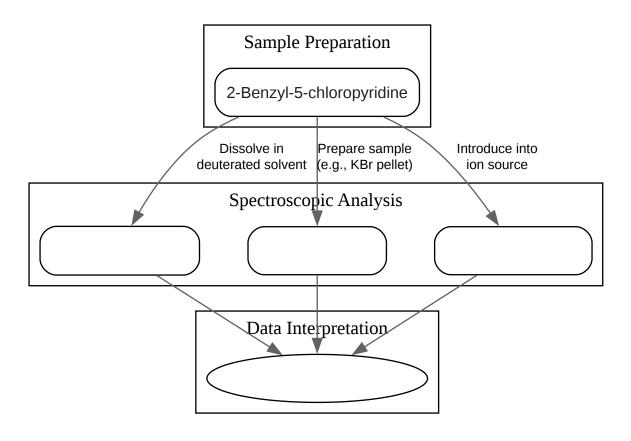


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Caption: Predicted mass spectrometry fragmentation pathway of **2-Benzyl-5-chloropyridine**.

General Spectroscopic Analysis Workflow





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References

- 1. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]
- 2. 2-Benzylpyridine(101-82-6) 13C NMR spectrum [chemicalbook.com]
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